N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 4-oxoquinazoline core linked to an acetamide group substituted with a 2-hydroxyethyl chain. Quinazolinones are known for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities, making this compound a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-6-5-13-11(17)7-15-8-14-10-4-2-1-3-9(10)12(15)18/h1-4,8,16H,5-7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWUBQLKUSRFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226056 | |
| Record name | N-(2-Hydroxyethyl)-4-oxo-3(4H)-quinazolineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16347-72-1 | |
| Record name | N-(2-Hydroxyethyl)-4-oxo-3(4H)-quinazolineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-4-oxo-3(4H)-quinazolineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-oxoquinazoline derivatives with appropriate acetamide precursors. Characterization of the synthesized compound is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming the structure and purity of the compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. The antimicrobial efficacy is often assessed using methods like the tube dilution technique. For instance, certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Standard Comparison |
|---|---|---|
| This compound | Moderate | Ciprofloxacin |
| Other derivatives (e.g., 3, 8, 11) | High | Fluconazole |
Anticancer Activity
The anticancer potential of this compound has been investigated through MTT assays, revealing varying degrees of cytotoxicity against different cancer cell lines. Some studies indicate that while this compound demonstrates promising anticancer activity, it may be less potent than established chemotherapeutics like 5-fluorouracil. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Comparison with Standard |
|---|---|---|
| HepG2 | 54.89 | 5-Fluorouracil (lower) |
| MCF-7 | 46.35 | 5-Fluorouracil (lower) |
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes implicated in cancer progression and microbial resistance. For example, docking simulations have shown favorable interactions with tyrosinase, indicating potential applications in skin-related conditions such as hyperpigmentation .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Properties : In vitro studies on various cancer cell lines revealed that certain modifications to the quinazoline structure enhanced anticancer activity, indicating a structure-activity relationship that could guide future drug design efforts .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic substituents like trifluoromethyl (logP ~3.5 for trifluoromethyl vs. ~1.2 for hydroxyethyl) .
- Bioactivity : Styryl-substituted derivatives (e.g., compound 11m in ) exhibit potent anticancer activity due to π-π stacking interactions with kinase domains, whereas benzimidazole-containing analogues show broader antimicrobial effects .
- Synthetic Accessibility: Hydroxyethyl derivatives are typically synthesized via nucleophilic substitution (e.g., reacting 2-chloroacetamide with 2-aminoethanol), achieving yields >80%, whereas styryl derivatives require multi-step Wittig reactions with lower yields (~30–60%) .
Pharmacological Profiles
Enzyme Inhibition
- The target compound’s acetamide and hydroxyethyl groups may target ATP-binding pockets in kinases, akin to gefitinib (a quinazoline-based EGFR inhibitor) .
- In contrast, N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide () inhibits topoisomerase II, with IC₅₀ values of 0.8 μM, attributed to electron-withdrawing chloro and methoxy groups enhancing DNA intercalation .
Antimicrobial Activity
- Benzimidazole-quinazolinone hybrids (e.g., ) display MIC values of 2–8 μg/mL against Staphylococcus aureus, outperforming hydroxyethyl derivatives, which show moderate activity (MIC ~16–32 μg/mL) .
Thermodynamic and Kinetic Properties
The hydroxyethyl group reduces crystallinity and enhances bioavailability, whereas styryl groups improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
